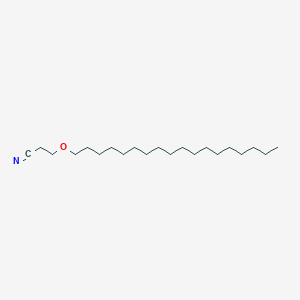
2,4,6-Trinitrophenol--6,7-dimethoxyisoquinoline (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline (1/1) is a complex compound formed by the combination of 2,4,6-trinitrophenol and 6,7-dimethoxyisoquinoline in a 1:1 ratio. 2,4,6-Trinitrophenol, also known as picric acid, is a polynitrated aromatic compound widely used in various applications, including explosives and chemical analysis. 6,7-Dimethoxyisoquinoline is an isoquinoline derivative known for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline involves the following steps:
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control.
Synthesis of 6,7-Dimethoxyisoquinoline: This compound can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative in the presence of an acid catalyst.
Combination of 2,4,6-Trinitrophenol and 6,7-Dimethoxyisoquinoline: The two compounds are combined in a 1:1 molar ratio under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline would involve scaling up the laboratory synthesis methods. This includes:
- Large-scale nitration of phenol to produce 2,4,6-trinitrophenol.
- Industrial synthesis of 6,7-dimethoxyisoquinoline using optimized reaction conditions.
- Combining the two compounds in a controlled environment to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in both components can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metals and other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to the biological activities of its components.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline involves:
Molecular Targets: The nitro groups in 2,4,6-trinitrophenol can interact with various biological molecules, leading to oxidative stress and cellular damage.
Pathways Involved: The compound can induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A less nitrated derivative of 2,4,6-trinitrophenol with similar chemical properties but lower reactivity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of 6,7-dimethoxyisoquinoline with different biological activities.
Uniqueness
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline is unique due to the combination of the highly reactive 2,4,6-trinitrophenol and the biologically active 6,7-dimethoxyisoquinoline. This combination results in a compound with both chemical reactivity and potential biological applications, making it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
34951-08-1 |
|---|---|
Formule moléculaire |
C17H14N4O9 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
6,7-dimethoxyisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H11NO2.C6H3N3O7/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,1-2H3;1-2,10H |
Clé InChI |
FYTCNPXLHLELRG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC=CC2=C1)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968500.png)
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11968509.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968525.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)

![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)


![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)

